1-Allylazetidine
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Overview
Description
1-(prop-2-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an azetidine ring substituted with a prop-2-en-1-yl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods: Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and electrocatalytic intramolecular hydroamination are employed to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-en-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert azetidines to their saturated counterparts.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azetidinones, saturated azetidines, and various substituted azetidines .
Scientific Research Applications
1-(prop-2-en-1-yl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Azetidine derivatives have shown potential as antiproliferative agents in cancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.
Comparison with Similar Compounds
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-(prop-2-en-1-yl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogues, it exhibits significant antiproliferative activity and tubulin inhibition, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-prop-2-enylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-4-7-5-3-6-7/h2H,1,3-6H2 |
InChI Key |
KQWRILJSSKKQJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC1 |
Origin of Product |
United States |
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